Guanosine-2'-monophosphate

Description

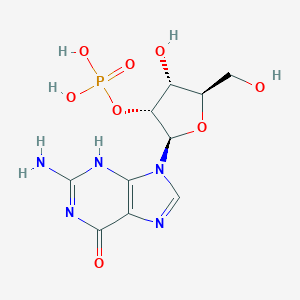

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Guanosine-2'-monophosphate: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP), a purine (B94841) ribonucleoside 2'-monophosphate, plays a distinct role in cellular biochemistry, primarily recognized as a potent inhibitor of Ribonuclease T1 (RNase T1). It is also a key intermediate in the metabolic pathway of 2',3'-cyclic guanosine (B1672433) monophosphate (2',3'-cGMP), a product of RNA degradation. This technical guide provides an in-depth analysis of the structure and function of 2'-GMP, presents key quantitative data, and offers detailed experimental protocols for its study, catering to the needs of researchers in molecular biology, enzymology, and drug development.

Core Structure and Chemical Properties

This compound is a nucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a phosphate (B84403) group esterified to the 2'-hydroxyl group of the ribose moiety. This positioning of the phosphate group distinguishes it from its more common isomer, Guanosine-5'-monophosphate (5'-GMP), a monomeric unit of RNA.

The fundamental chemical and physical properties of 2'-GMP are summarized below.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₀H₁₄N₅O₈P | [1] |

| Molecular Weight | 363.22 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | [1] |

| Synonyms | 2'-Guanylic acid, 2'-GMP, Guanosine 2'-phosphate | [1] |

| CAS Number | 130-50-7 | [1] |

Biological Function and Significance

The biological relevance of 2'-GMP is primarily understood through two key roles: its potent inhibition of RNase T1 and its position as a metabolite in a recently elucidated pathway with potential tissue-protective functions.

Inhibition of Ribonuclease T1

RNase T1 is an endoribonuclease from Aspergillus oryzae that specifically cleaves single-stranded RNA at the 3'-side of guanine residues.[2][3] Due to this specificity, it is a widely used tool in RNA sequencing and structural analysis. 2'-GMP is a powerful competitive inhibitor of RNase T1.[1] The guanine base of 2'-GMP binds to the enzyme's recognition site, while the phosphate group interacts with the catalytic site, effectively blocking substrate access.[4] The strength of this interaction makes 2'-GMP a valuable tool for studying the structure and function of RNase T1 and for controlling its activity in experimental settings.

The 2',3'-cGMP-Guanosine Metabolic Pathway

Recent research has identified an endogenous metabolic pathway in mammals that begins with the breakdown of RNA, leading to the formation of 2',3'-cyclic guanosine monophosphate (2',3'-cGMP).[5] This cyclic intermediate is then hydrolyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) to yield 2'-GMP (and its isomer, 3'-GMP).[5][6] Subsequently, 2'-GMP can be further metabolized to guanosine. This entire cascade, from 2',3'-cGMP to guanosine, is proposed to be a tissue-protective pathway.[7]

Below is a diagram illustrating this metabolic pathway.

Quantitative Data

The interaction between 2'-GMP and its primary target, RNase T1, has been quantitatively characterized. The dissociation constant (Kd) is a key measure of the affinity of this binding.

| Parameter | Enzyme | Value | Conditions | Citation(s) |

| Dissociation Constant (Kd) | Ribonuclease T1 (wild-type) | 0.6 µM | Biochemical and crystallographic analysis | [1] |

Note: While 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to produce 2'-GMP, specific Km and Vmax values for the hydrolysis of 2',3'-cGMP are not well-documented in readily available literature.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of 2'-GMP and for determining its inhibitory activity against RNase T1.

Enzymatic Synthesis and Purification of 2'-GMP

This protocol describes the synthesis of 2'-GMP from its precursor, 2',3'-cGMP, using the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase).

Principle: CNPase specifically catalyzes the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides to form the corresponding 2'-nucleoside monophosphate.[6][8]

Materials:

-

Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) sodium salt

-

Recombinant 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Quenching Solution: 0.1 M HCl

-

Anion Exchange Chromatography column (e.g., DEAE-Sephadex)

-

Elution Buffers: Triethylammonium bicarbonate (TEAB) gradient (e.g., 50 mM to 1 M)

-

HPLC system with an anion exchange or reverse-phase C18 column for analysis and purification

-

Lyophilizer

Procedure:

-

Reaction Setup:

-

Dissolve 2',3'-cGMP in the Reaction Buffer to a final concentration of 10 mM.

-

Pre-incubate the substrate solution at 37°C for 5 minutes.

-

Initiate the reaction by adding CNPase to a final concentration of 1-5 µg/mL.

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

Monitoring the Reaction:

-

Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

-

Stop the reaction in the aliquot by adding an equal volume of Quenching Solution.

-

Analyze the conversion of 2',3'-cGMP to 2'-GMP by HPLC.

-

-

Reaction Termination:

-

Once the reaction reaches completion (as determined by HPLC), terminate the entire reaction by heating at 95°C for 5 minutes to denature the CNPase.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured enzyme.

-

-

Purification:

-

Load the supernatant onto a pre-equilibrated anion exchange chromatography column.

-

Wash the column with the starting elution buffer (e.g., 50 mM TEAB) to remove any unreacted substrate and salts.

-

Elute the product, 2'-GMP, using a linear gradient of the elution buffer (e.g., 50 mM to 1 M TEAB).

-

Collect fractions and analyze them by HPLC to identify those containing pure 2'-GMP.

-

Pool the pure fractions and remove the volatile TEAB buffer by repeated co-evaporation with water or by lyophilization.

-

-

Final Product:

-

The resulting white powder is purified 2'-GMP. Confirm identity and purity using mass spectrometry and NMR.

-

Determination of the Inhibition Constant (Ki) of 2'-GMP for Ribonuclease T1

This protocol outlines a method to determine the Ki of 2'-GMP for RNase T1 using a continuous spectrophotometric assay based on the cleavage of a synthetic substrate.

Principle: The assay measures the rate of RNA cleavage by RNase T1 by monitoring the increase in absorbance at 260 nm due to the release of acid-soluble oligonucleotides.[9] By measuring this rate at various concentrations of both substrate and inhibitor (2'-GMP), the inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Materials:

-

Ribonuclease T1 (RNase T1) from Aspergillus oryzae

-

Yeast RNA (as substrate)

-

This compound (2'-GMP)

-

Assay Buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 7.5

-

Stopping Reagent: 0.75% (w/v) uranyl acetate (B1210297) in 25% (v/v) perchloric acid

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Yeast RNA (e.g., 5 mg/mL) in Assay Buffer.

-

Prepare a stock solution of RNase T1 (e.g., 1 µg/mL) in Assay Buffer. Dilute appropriately just before use.

-

Prepare a series of dilutions of 2'-GMP in Assay Buffer, spanning a range around the expected Ki (e.g., 0.1 µM to 10 µM).

-

-

Assay Setup:

-

Set up a series of reactions in microcentrifuge tubes. Each reaction should contain a fixed concentration of substrate (Yeast RNA) and varying concentrations of the inhibitor (2'-GMP), including a zero-inhibitor control.

-

For each reaction, pipette the required volumes of Assay Buffer, substrate solution, and inhibitor solution.

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

-

Enzymatic Reaction:

-

Initiate the reactions by adding a small volume of the diluted RNase T1 solution to each tube.

-

Incubate the reactions at 37°C for a fixed time (e.g., 15 minutes), ensuring the reaction remains in the initial linear velocity phase.

-

-

Stopping the Reaction:

-

Stop each reaction by adding a volume of ice-cold Stopping Reagent.

-

Incubate on ice for 10 minutes to allow for complete precipitation of the undigested RNA.

-

-

Measurement:

-

Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the precipitate.

-

Carefully transfer a defined volume of the clear supernatant (containing the acid-soluble digested fragments) to a new tube.

-

Dilute the supernatant with water and measure the absorbance at 260 nm.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Plot the data using a suitable method, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for different inhibitor concentrations, or a Dixon plot (1/V₀ vs. [Inhibitor]) for different substrate concentrations.

-

Determine the Ki value from the intersection of the lines on the plot. The Ki represents the concentration of inhibitor required to produce half-maximum inhibition.

-

Below is a workflow diagram for the RNase T1 inhibition assay.

Conclusion

This compound, while less ubiquitous than its 5'-isomer, holds significant interest for researchers. Its role as a specific and potent inhibitor of RNase T1 provides a valuable molecular tool for RNA research. Furthermore, its emergence as a key metabolite in the 2',3'-cGMP-guanosine pathway opens new avenues for investigating cellular responses to RNA degradation and potential mechanisms of tissue protection. The experimental protocols detailed herein offer a robust framework for the synthesis, purification, and functional characterization of 2'-GMP, enabling further exploration of its biochemical and physiological roles.

References

- 1. RNase T1 mutant Glu46Gln binds the inhibitors 2'GMP and 2'AMP at the 3' subsite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribonuclease T1 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 3. Ribonuclease T1 | Worthington Biochemical [worthington-biochem.com]

- 4. Binding modes of inhibitors of ribonuclease T1 as elucidated by analysis of two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallographic Analysis of the Reaction Cycle of 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase, a Unique Member of the 2H Phosphoesterase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribonuclease T1 - Assay | Worthington Biochemical [worthington-biochem.com]

"Guanosine-2'-monophosphate" basic biochemical properties

An In-depth Technical Guide on the Core Biochemical Properties of Guanosine-2'-monophosphate (2'-GMP)

Introduction

This compound (2'-GMP) is a purine (B94841) ribonucleoside 2'-monophosphate, consisting of the nucleobase guanine (B1146940) linked to the 1' carbon of a ribose sugar, with a phosphate (B84403) group esterified to the 2' hydroxyl group of the ribose.[1][2][3] While its isomers, particularly Guanosine-3',5'-cyclic monophosphate (3',5'-cGMP), are well-established as ubiquitous second messengers, 2'-GMP's roles are more narrowly defined, primarily as a specific enzyme inhibitor and a product of cyclic nucleotide metabolism.[1][4][5] This document provides a comprehensive overview of the fundamental biochemical properties of 2'-GMP, its known biological functions, and relevant experimental methodologies for its study, tailored for researchers in biochemistry and drug development.

Physicochemical Properties

The fundamental chemical and physical characteristics of 2'-GMP are crucial for its handling, detection, and use in experimental settings. Key quantitative data are summarized below.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | [1] |

| Molecular Formula | C10H14N5O8P | [1] |

| Molecular Weight | 363.22 g/mol | [1] |

| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | [1] |

| Synonyms | 2'-guanylic acid, 2'-GMP, Guanosine (B1672433) 2'-phosphate | [1] |

Spectroscopic and Solubility Data

| Property | Value | Notes | Source(s) |

| UV λmax | 252 nm | At pH 7 | [3] |

| Molar Extinction Coefficient (ε) | 13,500 L·mol⁻¹·cm⁻¹ | At 252 nm, pH 7 | [3] |

| Solubility (Water) | ≥ 21 mM | Limits have not been fully determined. The disodium (B8443419) salt form is generally used for enhanced aqueous solubility. | [3][6] |

| Solubility (Organic) | Insoluble in DMSO and Ethanol | Data for the disodium salt form. | [6] |

Stability and Storage

This compound is chemically quite stable.[3] For long-term preservation, it is recommended to store the compound in a freezer, with -20°C being necessary and -80°C recommended, preferably in its lyophilized form.[3] Aqueous solutions of related nucleotides are not recommended for storage for more than one day.[7]

Biological Role and Signaling Pathways

Unlike its 3',5'-cyclic counterpart, 2'-GMP is not typically considered a primary second messenger. Its biological significance stems from its role as a specific metabolite and enzyme inhibitor.

Metabolic Origin of 2'-GMP

2'-GMP is a product of the enzymatic hydrolysis of Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP).[3] This reaction is catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), an enzyme that specifically cleaves the 3'-phosphoester bond of 2',3'-cyclic nucleotides.

References

- 1. 2'-Gmp | C10H14N5O8P | CID 135460966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guanosine 2'-monophosphate (CHEBI:74948) [ebi.ac.uk]

- 3. mybiosource.com [mybiosource.com]

- 4. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 5. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Guanosine-2'-monophosphate: A Technical Guide to its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-2'-monophosphate (2'-GMP) is a purine (B94841) ribonucleotide that has historically been viewed primarily as a product of nucleic acid degradation. However, emerging evidence suggests a more nuanced role for this molecule within the intricate network of cellular processes. This technical guide provides a comprehensive overview of the current understanding of 2'-GMP, detailing its metabolic origins, its interactions with key cellular enzymes, and its potential, albeit still developing, role in cellular signaling and RNA metabolism. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nucleotide biology and the development of novel therapeutic agents.

Metabolism of this compound

The primary and most well-characterized pathway for the production of 2'-GMP involves the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP). This reaction is catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . The existence of a 2',3'-cGMP-guanosine pathway has been proposed, in which 2'-GMP serves as a key intermediate. In this pathway, 2',3'-cGMP is first hydrolyzed to 2'-GMP, which is then further metabolized to guanosine (B1672433).

The key enzymatic step in the formation of 2'-GMP is summarized in the following reaction:

Guanosine-2',3'-cyclic monophosphate + H₂O → this compound (catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterase)

The subsequent conversion to guanosine is catalyzed by a phosphatase:

This compound + H₂O → Guanosine + Phosphate

"Guanosine-2'-monophosphate" natural occurrence and sources

An In-depth Technical Guide to the Natural Occurrence and Sources of Guanosine (B1672433) Monophosphate Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine monophosphate (GMP) is a pivotal nucleotide with diverse biological roles, ranging from being a fundamental building block of nucleic acids to acting as a critical second messenger in cellular signaling. While often referred to generically, GMP exists in several isomeric forms, each with distinct origins and functions. This technical guide provides a comprehensive overview of the natural occurrence and sources of Guanosine-2'-monophosphate (2'-GMP) and its related isomers, including 5'-GMP, 3'-GMP, and cyclic forms like 3',5'-cGMP and 2',3'-cGMP. We delve into their biochemical origins, presence in natural sources, quantitative data, and the experimental protocols used for their analysis. Furthermore, this guide illustrates key biological and analytical pathways using detailed diagrams to support research and development in this field.

Introduction: The Isomers of Guanosine Monophosphate

Guanosine monophosphate is a purine (B94841) ribonucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group. The position of the phosphate group on the ribose sugar ring defines its isomeric form and, consequently, its primary biological role.

-

Guanosine-5'-monophosphate (5'-GMP): This is the most common isomer, where the phosphate is attached to the 5'-carbon of the ribose sugar. It is a primary building block for RNA synthesis and is widely recognized for its role as a flavor enhancer, imparting the umami taste.[1][2] Its biosynthesis occurs de novo from inosine (B1671953) monophosphate (IMP).[3][4]

-

This compound (2'-GMP) and Guanosine-3'-monophosphate (3'-GMP): These isomers, with the phosphate group at the 2' or 3' position of the ribose, are not primary products of de novo synthesis. Instead, they are predominantly formed as products of RNA degradation and hydrolysis.[5] They are often found together as a mixture of 2' and 3' isomers.[6]

-

Guanosine-3',5'-cyclic monophosphate (cGMP): A well-studied second messenger molecule crucial for a multitude of physiological processes, including vasodilation, phototransduction, and neurotransmission.[7][8] It is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase.[3][7]

-

Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP): This cyclic intermediate is a product of RNA cleavage by certain ribonucleases. It has been identified as a signaling molecule in bacteria and plants, particularly in response to stress, and is involved in ribosome-associated quality control (RQC) pathways.[5][9][10][11]

This guide will focus on the natural occurrence of these isomers, with a particular emphasis on 2'-GMP as a product of RNA turnover.

Natural Occurrence and Sources

The presence of GMP isomers varies significantly across the biological world, from microorganisms to mammals, and in various food sources.

Cellular and Tissue Distribution

Guanosine monophosphates are ubiquitous within organisms as components of nucleic acids and as signaling molecules.

-

RNA Degradation Products (2'-GMP & 3'-GMP): As byproducts of RNA turnover, 2'-GMP and 3'-GMP are present in all living cells. RNA degradation is a continuous process essential for regulating gene expression and eliminating damaged RNA molecules. Specific endonucleases can cleave RNA to produce fragments with 2',3'-cyclic phosphate ends, which are then hydrolyzed to 2'- or 3'-monophosphates.[11]

-

Signaling Molecules (cGMP): The cyclic form, cGMP, is found in virtually all mammalian tissues, with particularly high binding activity and concentrations noted in the lung, cerebellum, heart, and small intestine.[12][13] Its levels are dynamically regulated by various signaling pathways, such as the nitric oxide (NO) pathway.[8][14] In plants, cGMP is a key signaling molecule involved in growth, photosynthesis, and responses to abiotic stress like salinity.[15][16]

-

Bacterial Signaling: Bacteria utilize cyclic di-GMP (c-di-GMP) as a ubiquitous second messenger that regulates biofilm formation, motility, and virulence.[17][18] The degradation of c-di-GMP by phosphodiesterases can yield 5'-phosphoguanylyl-(3',5')-guanosine (pGpG), which is further degraded to 5'-GMP.[17][19] Additionally, 2',3'-cGMP has been identified as a signaling molecule in bacteria like Ralstonia solanacearum, controlling virulence and quorum sensing.[9][10]

Food Sources

5'-GMP is a well-known flavor enhancer naturally present in many foods, contributing to the umami taste, often synergistically with monosodium glutamate (B1630785) (MSG).[1][2]

-

Mushrooms: Dried shiitake mushrooms are a particularly rich source of 5'-GMP. The drying process enhances GMP content through the breakdown of RNA.[1][2]

-

Meats and Fish: Meats, shellfish, and fish, including fermented or cured products like fish sauce, sardines, and anchovies, are high in nucleotides that contribute to umami taste, such as 5'-GMP and inosine monophosphate (IMP).[2]

-

Other Sources: Other foods with notable umami characteristics from nucleotides include tomatoes, yeast extract, and soy sauce.[2]

While quantitative data specifically for 2'-GMP in foods is scarce, its presence can be inferred in any food source where RNA degradation has occurred, such as through processing, fermentation, or aging.

Quantitative Data

Quantifying the precise levels of GMP isomers is essential for research in metabolism, food science, and drug development. The following table summarizes available data on GMP concentrations in various food products. Note that most studies quantify 5'-GMP and IMP for their contribution to umami taste.

| Food Product Category | Analyte(s) | Concentration Range (mg/kg or ppm) | Reference(s) |

| Instant Noodles | 5'-GMP | ~250 | [20] |

| Sausages | 5'-GMP | ~250 | [20] |

| Spices and Sauces | 5'-GMP | Can be significantly higher than noodles/sausages | [20] |

| Various Food Products | 5'-GMP | LOD: 2.77 mg/kg | [20] |

| Various Food Products | IMP | LOD: 2.32 mg/kg | [20] |

Note: Data specifically isolating 2'-GMP is limited in food analysis literature. The values presented are for the more commonly measured 5'-GMP and its synergistic partner, IMP.

Signaling and Metabolic Pathways

Understanding the pathways involving GMP is critical for drug development and biochemical research.

RNA Degradation Pathway

The primary natural source of 2'-GMP and 3'-GMP is the catabolism of RNA. This process is fundamental to cellular homeostasis. The diagram below illustrates a simplified pathway of RNA degradation leading to the formation of these isomers.

Caption: Simplified pathway of RNA degradation.

Bacterial c-di-GMP Signaling

In bacteria, cyclic di-GMP is a key signaling molecule. Its synthesis and degradation are tightly controlled, and its breakdown products feed into the nucleotide pool.

Caption: Bacterial cyclic di-GMP synthesis and degradation pathway.

Experimental Protocols

Accurate identification and quantification of GMP isomers require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques.

General Protocol for Extraction and Quantification from Food/Tissue

This protocol provides a representative methodology for the analysis of GMP isomers. Specific parameters may need optimization depending on the sample matrix and target analyte concentration.

1. Sample Preparation and Homogenization:

- Weigh 1-5 grams of the homogenized solid sample (e.g., lyophilized mushroom powder, tissue) into a centrifuge tube.

- For liquid samples, use 5-10 mL.

- Add 20 mL of cold 0.4 M perchloric acid to precipitate proteins and extract nucleotides.

- Vortex vigorously for 2 minutes and sonicate in an ice bath for 15 minutes.

- Centrifuge at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant. For enhanced extraction, the pellet can be re-extracted with another 10 mL of perchloric acid and the supernatants pooled.

2. Neutralization:

- Neutralize the acidic supernatant by adding cold 5 M potassium hydroxide (B78521) (KOH) dropwise until the pH reaches 6.5-7.0. This will precipitate potassium perchlorate (B79767).

- Keep the sample on ice for 30 minutes to ensure complete precipitation.

- Centrifuge at 10,000 x g for 15 minutes at 4°C to remove the potassium perchlorate precipitate.

3. Solid-Phase Extraction (SPE) Cleanup (Optional):

- For complex matrices, an SPE step using a C18 cartridge can be employed to remove interfering substances.

- Condition the cartridge with methanol (B129727) followed by deionized water.

- Load the neutralized supernatant.

- Wash with water to remove polar impurities.

- Elute the nucleotides with an appropriate solvent (e.g., a small volume of methanol or a buffered mobile phase).

4. HPLC-UV/PDA Analysis:

- Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[20]

- Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution. A typical mobile phase could be a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate, which acts as an ion-pairing agent to improve retention of the polar nucleotides.[20]

- Flow Rate: 0.8 - 1.0 mL/min.

- Detection: UV or Photodiode Array (PDA) detector set to ~250-254 nm, the absorbance maximum for guanine.[20]

- Quantification: Create a calibration curve using certified standards of 2'-GMP, 3'-GMP, and 5'-GMP. The concentration in the sample is determined by comparing its peak area to the standard curve.

5. LC-MS/MS Analysis (for higher sensitivity and specificity):

- LC-MS/MS provides superior selectivity, especially for distinguishing between isomers and quantifying low-abundance species.

- The sample preparation is similar to that for HPLC. An internal standard (e.g., a stable isotope-labeled GMP) should be added before extraction for accurate quantification.[21]

- Ionization: Electrospray ionization (ESI), typically in negative mode for nucleotides.

- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each GMP isomer, ensuring high specificity.[21]

Experimental Workflow Diagram

The following diagram illustrates the typical laboratory workflow for GMP analysis.

Caption: General workflow for GMP isomer analysis from biological samples.

Conclusion

This compound is a naturally occurring nucleotide primarily resulting from the ubiquitous biological process of RNA degradation. While its isomer, 5'-GMP, is well-known for its significant presence in food and its role in RNA synthesis, 2'-GMP and its 3'- counterpart are important markers of RNA turnover and metabolism. Furthermore, the cyclic isomers, cGMP and 2',3'-cGMP, play critical roles as second messengers in a vast array of signaling pathways across different domains of life. For researchers and drug development professionals, a clear understanding of the distinct origins, sources, and functions of these isomers is paramount. The analytical methods detailed herein provide a robust framework for the accurate quantification of these molecules, facilitating further investigation into their roles in health, disease, and biotechnology.

References

- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Umami - Wikipedia [en.wikipedia.org]

- 3. biologyonline.com [biologyonline.com]

- 4. Reactome | De novo synthesis of GMP [reactome.org]

- 5. 2′,3′-cAMP treatment mimics the stress molecular response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 9. Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2',3'-cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. biorxiv.org [biorxiv.org]

- 12. Guanosine 3':5'-cyclic monophosphate binding proteins in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guanosine 3′:5′-Monophosphate-Dependent Protein Kinases in Mammalian Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Cyclic Nucleotide Monophosphates and Their Cyclases in Plant Signaling [frontiersin.org]

- 16. Cyclic guanosine monophosphate improves salt tolerance in Solanum lycopersicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 21. researchgate.net [researchgate.net]

"Guanosine-2'-monophosphate" as a purine ribonucleoside 2'-monophosphate

An In-depth Examination of a Purine (B94841) Ribonucleoside 2'-monophosphate in Cellular Processes

Abstract

Guanosine-2'-monophosphate (2'-GMP) is a purine ribonucleoside monophosphate that plays a role in various biological processes. As a product of the hydrolysis of 2',3'-cyclic guanosine (B1672433) monophosphate (2',3'-cGMP) by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), 2'-GMP is situated at a key metabolic crossroads. While the roles of its isomer, guanosine-5'-monophosphate (B10773721) (5'-GMP), and the cyclic precursor, 3',5'-cGMP, are well-established in cellular signaling and metabolism, the specific functions of 2'-GMP are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of 2'-GMP, including its biochemical properties, metabolic context, and potential physiological roles, with a focus on providing researchers with the necessary data and protocols for its study.

Introduction

Purine nucleotides are fundamental to all life, serving as building blocks for nucleic acids, energy currency, and signaling molecules.[1] Guanosine-based purines, in particular, are central to a myriad of cellular functions.[2] this compound (2'-GMP) is a structural isomer of the more extensively studied 5'-GMP and 3'-GMP.[3] It is defined as a purine ribonucleoside 2'-monophosphate with guanine (B1146940) as the nucleobase.[4] The primary known endogenous source of 2'-GMP is the enzymatic hydrolysis of 2',3'-cGMP.[5]

Recent investigations into the broader family of 2',3'-cyclic nucleotides and their metabolites have suggested potential roles in cellular stress responses, immune modulation, and neurological function, bringing molecules like 2'-GMP into sharper focus.[6][7] This guide aims to consolidate the current understanding of 2'-GMP, offering a technical resource for researchers in biochemistry, cell biology, and drug development.

Biochemical and Physicochemical Properties

This compound is composed of a guanine molecule linked to a ribose sugar, with a single phosphate (B84403) group esterified at the 2' position of the ribose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₅O₈P | [4] |

| Molecular Weight | 363.22 g/mol | [4] |

| IUPAC Name | [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | [4] |

| Synonyms | 2'-Guanylic acid, 2'-GMP | [4] |

Metabolism and Synthesis

The metabolic pathways of purines are complex, involving both de novo synthesis and salvage pathways.[8] While the synthesis of 5'-GMP is well-characterized, the primary route to 2'-GMP in mammalian cells is through the degradation of 2',3'-cGMP.

Enzymatic Formation of 2'-GMP

The principal enzyme responsible for the generation of 2'-GMP is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . This enzyme catalyzes the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides, yielding the corresponding 2'-monophosphate.[5]

Figure 1: Enzymatic Hydrolysis of 2',3'-cGMP to 2'-GMP

Caption: Hydrolysis of 2',3'-cGMP by CNPase to yield 2'-GMP.

Quantitative Data

While extensive quantitative data for intracellular concentrations of 2'-GMP are not yet widely available, studies have measured the urinary excretion of 2'-GMP and related nucleotides in mice, providing an indication of its endogenous presence.

Table 2: Urinary Excretion of 2'-GMP and Related Nucleotides in Mice

| Nucleotide | Urinary Excretion Rate (ng/30 min) | Reference |

| 2',3'-cGMP | 17.9 ± 1.9 | [9] |

| 2'-GMP | 4.7 ± 1.7 | [9] |

| 3'-GMP | 12.5 ± 1.8 | [9] |

| 2',3'-cAMP | 15.5 ± 1.8 | [9] |

| 2'-AMP | 3.6 ± 1.1 | [9] |

| 3'-AMP | 9.5 ± 1.2 | [9] |

Data are presented as mean ± SE.

Potential Physiological Roles and Signaling

The specific signaling pathways and cellular functions of 2'-GMP are still under active investigation. Much of the current understanding is inferred from studies on its precursor, 2',3'-cGMP, and the broader class of 2',3'-cyclic nucleotides.

Cellular Stress and Immune Response

Studies have shown that 2',3'-cNMPs, including 2',3'-cGMP, are produced in response to cellular stress, such as wounding in plants and mammals.[6] In bacteria, fluctuating levels of 2',3'-cNMPs have been linked to the regulation of genes involved in biofilm formation, motility, and various stress responses.[6] The downstream effects of 2'-GMP in these processes are yet to be fully elucidated.

Neurological Function

The presence of CNPase at high levels in the myelin sheath of the central nervous system suggests a potential role for 2'-GMP in neurological function.[10] While the signaling pathways of 3',5'-cGMP in the brain are well-documented, modulating synaptic plasticity and behavior, the specific contributions of 2'-GMP remain an open area of research.[11][12]

Figure 2: Potential Areas of 2'-GMP Involvement

Caption: Putative areas of physiological involvement for 2'-GMP.

Experimental Protocols

Detailed, standardized protocols for the synthesis and analysis of 2'-GMP are not as established as those for its 5' isomer. The following sections provide methodologies based on existing literature for related compounds, which can be adapted for the study of 2'-GMP.

Enzymatic Synthesis of 2'-GMP using Ribonuclease T1

Ribonuclease T1 (RNase T1) is an endonuclease that specifically cleaves after guanine residues in single-stranded RNA, producing guanosine 2',3'-cyclic phosphates which are then hydrolyzed to guanosine 3'-phosphates. By modifying the reaction conditions, it is possible to favor the production of 2'- and 3'-GMP. For specific production of 2'-GMP, further purification would be required. This protocol outlines the general digestion of RNA to produce guanosine monophosphates.

Protocol 1: RNA Digestion with Ribonuclease T1

-

Reaction Setup:

-

Prepare a solution of yeast RNA at a concentration of 10 mg/mL in 50 mM Tris-HCl buffer, pH 7.5.

-

Add Ribonuclease T1 to the RNA solution to a final concentration of 100 units/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M to precipitate undigested RNA and the enzyme.

-

-

Separation of Products:

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitate.

-

The supernatant will contain a mixture of mononucleotides, including 2'-GMP and 3'-GMP.

-

-

Purification:

-

The resulting mononucleotides can be separated and purified using anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[3]

-

Quantification of 2'-GMP by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of nucleotides in biological samples.

Protocol 2: LC-MS/MS Analysis of 2'-GMP

-

Sample Preparation (from tissue):

-

Homogenize 30-200 mg of tissue in an organic extraction solvent (e.g., acetonitrile/methanol/water mixture).

-

Centrifuge the homogenate to pellet cellular debris.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the pellet in an appropriate volume of water or mobile phase.[7]

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for 2'-GMP for accurate quantification.

-

Figure 3: General Workflow for LC-MS/MS Quantification of 2'-GMP

Caption: Workflow for the quantification of 2'-GMP from biological samples.

Conclusion and Future Directions

This compound is an intriguing purine ribonucleoside monophosphate with the potential for significant biological roles. As the direct product of 2',3'-cGMP hydrolysis, it is positioned to act as a downstream signaling molecule in pathways related to cellular stress, immune responses, and neurological function. However, the current body of research on 2'-GMP is still in its early stages.

Future research should focus on several key areas:

-

Development of specific tools: The generation of antibodies and molecular probes specific for 2'-GMP will be crucial for its detection and the elucidation of its subcellular localization.

-

Identification of interacting partners: Proteomic approaches to identify 2'-GMP-binding proteins will be essential to uncover its downstream effectors and signaling pathways.

-

Elucidation of physiological roles: The use of knockout and overexpression models for enzymes involved in 2'-GMP metabolism, such as CNPase, will help to clarify its specific physiological and pathological functions.

As our understanding of the intricate network of purine signaling continues to expand, a more detailed picture of the roles of less abundant but potentially critical molecules like this compound will undoubtedly emerge, opening new avenues for therapeutic intervention in a variety of diseases.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Systematic Identification of Cyclic-di-GMP Binding Proteins in Vibrio cholerae Reveals a Novel Class of Cyclic-di-GMP-Binding ATPases Associated with Type II Secretion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRKDC regulates cGAMP to enhance immune response in lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 10. Regulation of gene expression by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 12. cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Guanosine-2'-monophosphate and its Relation to Cyclic GMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP) is a positional isomer of the well-characterized 5'-guanosine monophosphate (5'-GMP) and the second messenger 3',5'-cyclic guanosine (B1672433) monophosphate (cGMP). While the canonical cGMP signaling pathway, pivotal in numerous physiological processes, is extensively studied, the biological relevance of other guanosine monophosphate isomers is an emerging field of interest. This technical guide provides a comprehensive overview of the known relationship between 2'-GMP and the cGMP signaling cascade. It consolidates the current understanding of the metabolic pathways that produce 2'-GMP and explores its potential, though not yet fully elucidated, interactions with the key enzymatic components of the cGMP pathway, namely guanylate cyclases, phosphodiesterases, and protein kinase G. This document also presents available quantitative data and detailed experimental protocols to facilitate further research into the intriguing role of 2'-GMP.

Introduction to Guanosine Monophosphate Isomers

Guanosine monophosphate (GMP) is a nucleotide composed of a guanine (B1146940) base, a ribose sugar, and a single phosphate (B84403) group. The position of the phosphate group on the ribose sugar moiety gives rise to different isomers, each with potentially distinct biological roles. The most common and well-understood isomer is 5'-GMP, a fundamental building block for RNA synthesis. In the context of cellular signaling, 3',5'-cyclic GMP (cGMP) acts as a crucial second messenger, mediating a wide array of physiological responses.[1] This guide focuses on a less-studied isomer, this compound (2'-GMP), and its connection to the cGMP signaling pathway.

The Metabolic Link: The 2',3'-cGMP-Guanosine Pathway

A direct metabolic pathway for the endogenous formation of 2'-GMP has been identified, originating from another cyclic GMP isomer, 2',3'-cGMP. This pathway, termed the 2',3'-cGMP-guanosine pathway, involves the hydrolysis of 2',3'-cGMP by certain phosphodiesterases, such as 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), to yield a mixture of 2'-GMP and 3'-GMP.[2] These monophosphates can be further metabolized to guanosine.[2] The existence of this pathway confirms that 2'-GMP is a naturally occurring metabolite in mammalian systems.[2]

Potential Interactions with the cGMP Signaling Pathway

While the metabolic origin of 2'-GMP is established, its direct functional impact on the canonical 3',5'-cGMP signaling pathway is an active area of investigation. The primary components of this pathway—soluble guanylate cyclase (sGC), phosphodiesterases (PDEs), and protein kinase G (PKG)—represent potential interaction points for 2'-GMP.

Soluble Guanylate Cyclase (sGC)

Soluble guanylate cyclase is the key enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP).[3] Intriguingly, a study on a related isomer, 2'-deoxy-3'-GMP (2'-d-3'-GMP), revealed it to be a potent noncompetitive inhibitor of sGC.[4] This finding strongly suggests that the catalytic or allosteric sites of sGC can accommodate guanosine monophosphate isomers, raising the possibility that 2'-GMP could also act as a modulator of sGC activity.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling.[5] Different PDE families exhibit varying specificities for cAMP and cGMP.[6] Given that CNPase, a type of phosphodiesterase, hydrolyzes 2',3'-cGMP, it is plausible that 2'-GMP could interact with the catalytic or allosteric sites of other PDEs that degrade 3',5'-cGMP, potentially acting as a competitive inhibitor or an allosteric modulator.

Protein Kinase G (PKG)

Protein Kinase G is the primary downstream effector of cGMP, and its activation leads to the phosphorylation of numerous target proteins.[7] The activation of PKG is highly specific to the binding of cGMP to its regulatory domains.[8] Whether 2'-GMP can bind to these sites and either activate or inhibit PKG remains to be experimentally determined.

Quantitative Data

Direct quantitative data on the interaction of 2'-GMP with the core components of the cGMP signaling pathway is currently limited. However, data from related studies provide valuable insights.

| Interaction | Compound | Parameter | Value | Reference |

| Enzyme Inhibition | ||||

| Ribonuclease T1 - 2'-GMP | 2'-GMP | ΔΔGbind (relative to 2'-AMP) | 3.07 kcal/mol (experimental) | [1] |

| Soluble Guanylate Cyclase - 2'-d-3'-GMP | 2'-deoxy-3'-GMP | Inhibition type | Noncompetitive with respect to Mn-GTP | [4] |

| Urinary Excretion | ||||

| 2',3'-cGMP in mice | 2',3'-cGMP | Excretion Rate (mean ± SE) | 17.9 ± 1.9 ng/30 min | [2] |

| 2'-GMP in mice | 2'-GMP | Excretion Rate (mean ± SE) | 4.7 ± 1.7 ng/30 min | [2] |

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to investigate the interaction of 2'-GMP with the cGMP signaling pathway.

Quantification of 2'-GMP by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of 2'-GMP in biological samples.

Objective: To measure the concentration of 2'-GMP in cell lysates or tissue homogenates.

Methodology:

-

Sample Preparation:

-

Homogenize cells or tissues in a cold extraction solution (e.g., 80% methanol) to precipitate proteins and extract metabolites.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant and dry it under a vacuum.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar compounds).

-

Use a mobile phase gradient appropriate for the separation of nucleotides.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transition of 2'-GMP.

-

Quantify the amount of 2'-GMP by comparing the peak area to a standard curve generated with known concentrations of a 2'-GMP standard.

-

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol can be adapted to test the effect of 2'-GMP on sGC activity.

Objective: To determine if 2'-GMP modulates the synthesis of cGMP by sGC.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer containing HEPES, MgCl₂, GTP, and a phosphodiesterase inhibitor (to prevent cGMP degradation).

-

Add purified sGC enzyme to the reaction buffer.

-

Add varying concentrations of 2'-GMP to the reaction tubes. Include a control with no 2'-GMP.

-

Initiate the reaction by adding an sGC activator (e.g., a nitric oxide donor like DEA NONOate).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination and cGMP Measurement:

-

Stop the reaction by adding a solution like zinc acetate (B1210297) or by heat inactivation.

-

Measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit or by LC-MS/MS.

-

-

Data Analysis:

-

Compare the amount of cGMP produced in the presence of 2'-GMP to the control to determine if 2'-GMP has an inhibitory or stimulatory effect.

-

Phosphodiesterase (PDE) Activity Assay

This protocol can be used to assess if 2'-GMP affects the hydrolysis of cGMP by PDEs.

Objective: To determine if 2'-GMP inhibits or modulates the activity of cGMP-specific PDEs.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of cGMP as the substrate.

-

Add a purified cGMP-specific PDE (e.g., PDE5) to the buffer.

-

Add varying concentrations of 2'-GMP to the reaction tubes, including a no-inhibitor control.

-

-

Incubation:

-

Incubate the reaction at 37°C for a set time.

-

-

Quantification of cGMP Hydrolysis:

-

Terminate the reaction.

-

Measure the amount of remaining cGMP or the amount of 5'-GMP produced using methods such as HPLC or a specific enzymatic assay.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition at each concentration of 2'-GMP and determine the IC₅₀ value if applicable.

-

Protein Kinase G (PKG) Activity Assay

This protocol can be adapted to investigate the effect of 2'-GMP on PKG activity.

Objective: To determine if 2'-GMP can activate or inhibit PKG.

Methodology:

-

Reaction Setup:

-

Prepare a kinase reaction buffer containing a specific peptide substrate for PKG, ATP (radiolabeled or with a detection system), and MgCl₂.

-

Add purified PKG to the buffer.

-

To test for activation, add varying concentrations of 2'-GMP.

-

To test for inhibition, first activate PKG with a known concentration of cGMP and then add varying concentrations of 2'-GMP.

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified time.

-

-

Measurement of Substrate Phosphorylation:

-

Stop the reaction.

-

Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by separating the phosphorylated peptide and measuring radioactivity. Non-radioactive methods using phosphospecific antibodies or luminescence-based ATP detection are also available.[9]

-

-

Data Analysis:

-

Compare the kinase activity in the presence of 2'-GMP to the appropriate controls.

-

Conclusion and Future Directions

This compound is an endogenous metabolite with a clear metabolic link to the cyclic nucleotide family through the hydrolysis of 2',3'-cGMP. While its direct role in modulating the canonical 3',5'-cGMP signaling pathway is not yet fully understood, preliminary evidence from related guanosine monophosphate isomers suggests a high potential for interaction with key enzymes such as soluble guanylate cyclase. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these potential interactions. Future research focusing on the binding affinities and kinetic effects of 2'-GMP on sGC, various PDE isoforms, and PKG will be crucial in elucidating the precise biological function of this intriguing molecule and its potential as a novel therapeutic target in pathways governed by cGMP signaling.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 2. mdpi.com [mdpi.com]

- 3. Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 2 - Wikipedia [en.wikipedia.org]

- 7. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 8. Comparison of mode of activation of guanosine 3':5'-monophosphate-dependent and adenosine 3':5'-monophosphate-dependent protein kinases from silkworm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

An In-depth Technical Guide to Guanosine-2'-monophosphate (2'-GMP) in RNA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP) is a ribonucleotide isomeric to the canonical 5'-GMP, emerging as a key intermediate in a specific branch of RNA catabolism. While not as abundant or functionally diverse as its 5' counterpart, 2'-GMP occupies a critical node linking the degradation of RNA into cyclic intermediates and the subsequent entry of these products into nucleotide salvage pathways. This technical guide provides a comprehensive overview of the metabolic pathway of 2'-GMP, details experimental methodologies for its study, and presents the current understanding of its role in cellular biochemistry. Despite its clear position as a metabolic intermediate, quantitative data regarding its cellular concentration and the kinetics of the enzymes that process it remain sparse, highlighting a key area for future research.

Introduction to this compound

This compound (2'-GMP) is a purine (B94841) ribonucleoside monophosphate. It consists of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group esterified to the 2'-hydroxyl position of the ribose. This structural feature distinguishes it from the more common Guanosine-5'-monophosphate (5'-GMP) and Guanosine-3'-monophosphate (3'-GMP), where the phosphate is attached at the 5' and 3' positions, respectively. While 5'-GMP is a primary building block for RNA synthesis and a key player in cellular signaling and bioenergetics[1], the role of 2'-GMP is exclusively understood in the context of RNA degradation and salvage[2][3].

The Metabolic Pathway of 2'-GMP

The metabolism of 2'-GMP is a linear pathway that begins with the endonucleolytic cleavage of RNA and ends with the dephosphorylation of the resulting mononucleotide, feeding the guanosine (B1672433) product into the general purine salvage pathway.

Formation from RNA Degradation

The generation of 2'-GMP is a two-step enzymatic process initiated by a specific class of ribonucleases:

-

RNA Cleavage by RNase T2 Family Enzymes: RNA molecules are cleaved by endoribonucleases of the RNase T2 family. These enzymes operate via a mechanism that generates oligonucleotides terminating in a 2',3'-cyclic phosphate group[2][4]. In E. coli, for instance, RNase I is responsible for producing these cyclic intermediates[5].

-

Hydrolysis by 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase): The 2',3'-cyclic guanosine monophosphate (2',3'-cGMP) intermediate is then specifically hydrolyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase, EC 3.1.4.37)[6]. This enzyme exclusively cleaves the 3'-phosphoester bond, yielding this compound (2'-GMP) as the final product[2][3][7].

Degradation and Entry into Salvage Pathways

As a transient intermediate, 2'-GMP is rapidly catabolized to channel the guanosine base back into the nucleotide pool:

-

Dephosphorylation to Guanosine: 2'-GMP is hydrolyzed by a nucleotidase or a non-specific phosphatase, which removes the 2'-phosphate group to yield the nucleoside guanosine and inorganic phosphate (Pi)[8]. While a dedicated "2'-nucleotidase" has not been definitively characterized, cytosolic 5'-nucleotidases and general phosphatases are known to act on a range of nucleotide monophosphates and are the likely candidates for this step[8][9][10].

-

Entry into Purine Salvage: The resulting guanosine can be reused by the cell via the purine salvage pathway. It can be converted back into 5'-GMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) after being cleaved to guanine, or phosphorylated by a kinase[1].

Quantitative Analysis

A significant gap in the understanding of 2'-GMP metabolism is the lack of quantitative data. Intracellular concentrations of 2'-GMP have not been reported, making it difficult to assess the flux through this pathway. Similarly, detailed kinetic parameters for the key enzymes are not available. The tables below provide contextual data for related enzymes and nucleotides to serve as a comparative framework.

Table 1: Kinetic Parameters of Related Phosphodiesterases (PDEs)

(Note: Data for CNPase with 2',3'-cGMP is not available. The following are examples for other PDEs acting on the canonical 3',5'-cyclic nucleotides to provide context.)

| Enzyme Family | Substrate | Km (µM) | Reference |

| PDE1 | 3',5'-cGMP | < 5 | [11] |

| PDE2 | 3',5'-cGMP | ~10 | [12] |

| PDE5 | 3',5'-cGMP | ~1-5 | [9] |

| PDE9 | 3',5'-cGMP | ~0.07-0.2 | [9] |

Table 2: Representative Intracellular Concentrations of Related Nucleotides

(Note: Direct measurement of 2'-GMP concentration is not available in the literature.)

| Nucleotide | Cell Type / Organism | Concentration Range | Reference |

| ATP | Various | 1 - 10 mM | [13] |

| GTP | Various | 0.1 - 1 mM | [13] |

| 3',5'-cGMP (basal) | Various | 0.1 - 1.0 µM | [14] |

| 2'-GMP | Various | Not Reported |

Regulatory Functions

Current evidence strongly suggests that 2'-GMP functions solely as a metabolic intermediate in an RNA salvage pathway. Unlike its cyclic precursor (2',3'-cGMP) or the canonical second messenger (3',5'-cGMP), there is no evidence to date that 2'-GMP acts as a signaling molecule or an allosteric regulator of enzymes involved in RNA metabolism[15][16][17]. Its rapid conversion to guanosine likely keeps its steady-state concentration too low for such functions. The primary regulatory role in this pathway appears to be held by the upstream enzymes that control the rate of RNA turnover.

Experimental Protocols

Studying 2'-GMP requires sensitive and specific analytical methods to distinguish it from its isomers and quantify its low endogenous levels.

Quantification of 2'-GMP in Cellular Extracts by LC-MS/MS

This protocol outlines the extraction of nucleotides from mammalian cells and their subsequent analysis using ion-pair reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), a method capable of separating and detecting nucleotide isomers.

Methodology:

-

Cell Harvesting and Quenching:

-

Culture mammalian cells to the desired confluency (e.g., ~1x107 cells).

-

Aspirate culture medium and quickly wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen. Store pellets at -80°C until extraction.

-

-

Nucleotide Extraction:

-

Prepare an ice-cold extraction buffer: 80% Methanol / 20% Water (LC-MS grade).

-

Add 1 mL of extraction buffer to the frozen cell pellet.

-

Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant, which contains the soluble metabolites, to a new microcentrifuge tube.

-

-

Sample Preparation for LC-MS:

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolite pellet in 100 µL of Mobile Phase A (see below). Vortex and centrifuge briefly to pellet any insoluble material.

-

Transfer the clear supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Ion-Pair Reversed-Phase HPLC[18][19].

-

Column: C18 column suitable for polar analytes (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in 97:3 Water:Methanol[18].

-

Mobile Phase B: Methanol.

-

Gradient: Develop a shallow gradient from ~0-50% Mobile Phase B over 15-20 minutes to resolve 2'-, 3'-, and 5'-GMP isomers.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transition for GMP: Monitor the transition from the parent ion (m/z 362.0) to a specific fragment ion (e.g., m/z 150.0 for the guanine base).

-

-

Quantification: Prepare a standard curve using pure 2'-GMP, 3'-GMP, and 5'-GMP standards to determine retention times and for absolute quantification.

-

In Vitro Assay for 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) Activity

This protocol measures the activity of CNPase by quantifying the production of 2'-GMP from a 2',3'-cGMP substrate using the LC-MS/MS method described above.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

In a microcentrifuge tube, combine:

-

Reaction Buffer

-

Purified recombinant CNPase enzyme (at a predetermined optimal concentration).

-

Substrate: 2',3'-cGMP (e.g., to a final concentration of 100 µM).

-

-

For a negative control, prepare a reaction mix without the enzyme.

-